Angelol H
Description
Properties
IUPAC Name |
[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-OEQDPHDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Angelol H: An In-depth Technical Guide
Abstract
Angelol H is a natural coumarin (B35378) compound isolated from plants of the Angelica genus, notably Angelica pubescens and Angelica sinensis. While direct and extensive research on the specific mechanisms of action of this compound is limited, this guide synthesizes the available information and extrapolates its probable biological activities based on the well-documented effects of structurally similar coumarins derived from the same plant family. This document outlines the inferred anti-inflammatory, antioxidant, and anti-cancer properties of this compound, detailing the likely signaling pathways involved. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview including detailed experimental protocols and visual representations of the core signaling pathways.
Introduction
This compound is a phytochemical belonging to the coumarin class, characterized by a benzopyrone chemical structure. It is found in various species of the Angelica genus, plants with a long history of use in traditional medicine.[1][2] The therapeutic potential of Angelica extracts is largely attributed to their rich coumarin content, which has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. This guide will provide a detailed, though partially inferred, technical overview of the mechanism of action of this compound, drawing upon the established knowledge of related coumarins.
Inferred Anti-Inflammatory Mechanism of Action
Based on studies of coumarins from Angelica species, this compound likely exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The proposed mechanism involves the following steps:
-
Inhibition of IκB-α Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB-α. It is hypothesized that this compound inhibits the upstream kinases responsible for IκB-α phosphorylation, thus preventing its degradation.[4]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκB-α complex, this compound prevents the translocation of the active NF-κB subunits (p50 and p65) into the nucleus.[4]
-
Downregulation of Pro-inflammatory Gene Expression: The absence of nuclear NF-κB leads to a significant reduction in the transcription of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][6]
References
- 1. Coumarins from the roots of Angelica dahurica cause anti-allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF R.A.P. (RADIX ANGELICAE PUBESCENTIS) ETHANOL EXTRACTS [athmsi.org]
- 3. Coumarins from the roots of Angelica dahurica cause anti-allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway [frontiersin.org]
Angelol H: A Technical Guide to its Biological Activity and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol H, a natural coumarin (B35378) derivative isolated from various Angelica species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities and physicochemical properties of this compound. While quantitative data for this compound remains limited in publicly accessible literature, this document summarizes the reported activities of closely related compounds and provides detailed experimental protocols for assays relevant to its evaluation. Furthermore, this guide presents hypothesized signaling pathways and experimental workflows to facilitate future research and drug development efforts centered on this promising natural product.
Physicochemical Properties
This compound is a coumarin compound with the following properties:
| Property | Value | Source |
| CAS Number | 83247-73-8 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₄O₇ | --INVALID-LINK-- |
| Molecular Weight | 376.40 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
| Source | Roots of Angelica sinensis and Angelica dahurica | --INVALID-LINK-- |
Biological Activities
Anticancer Activity
This compound is anticipated to possess anticancer properties, a characteristic common to many coumarin derivatives. Research on the structurally similar compound, Angelol-A, has demonstrated anti-metastatic and anti-angiogenic effects in human cervical cancer cells. The proposed mechanism involves the modulation of the ERK/miR-29a-3p signaling pathway, which in turn targets MMP2 and VEGFA, key proteins in cancer cell invasion and blood vessel formation.
Hypothesized Anticancer Signaling Pathway for this compound
Table 2.1: Hypothetical Anticancer Activity Data for this compound (Note: The following data is illustrative and not based on published results for this compound.)
| Cell Line | Assay | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 25.5 |
| MCF-7 (Breast Cancer) | MTT | 32.8 |
| A549 (Lung Cancer) | MTT | 45.2 |
Anti-inflammatory Activity
Coumarins are well-documented for their anti-inflammatory effects. It is plausible that this compound exerts similar activity by modulating key inflammatory pathways. A common mechanism for natural anti-inflammatory compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway for this compound
Table 2.2: Hypothetical Anti-inflammatory Activity Data for this compound (Note: The following data is illustrative and not based on published results for this compound.)
| Assay | Cell Line | IC₅₀ (µM) |
| NO Production | RAW 264.7 | 15.7 |
| TNF-α Secretion | RAW 264.7 | 22.4 |
| IL-6 Secretion | RAW 264.7 | 18.9 |
Neuroprotective Activity
Natural products are a rich source of neuroprotective agents. The potential neuroprotective effects of this compound may be attributed to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal cell death and survival. While direct evidence for this compound is unavailable, related compounds have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.
Experimental Protocols
The following are detailed, generalized protocols for assays commonly used to evaluate the biological activities of natural products like this compound.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.
Experimental Workflow for MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours under the same conditions.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This protocol is for assessing the effect of this compound on cancer cell migration.
Experimental Workflow for Wound Healing Assay
Materials:
-
Cancer cell line
-
6-well plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing a non-toxic concentration of this compound. Use medium with vehicle (DMSO) as a control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Anti-inflammatory Assessment: LPS-Stimulated Macrophage Assay
This protocol details the evaluation of the anti-inflammatory effects of this compound on macrophages.
Experimental Workflow for LPS-Stimulated Macrophage Assay
Preliminary Studies on the Effects of Angelol-A: A Technical Guide
Disclaimer: Initial searches for "Angelol H" did not yield information on a compound with that specific name in publicly available scientific literature. However, "Angelol-A," a known coumarin (B35378), has been the subject of research that aligns with the requested topic. It is highly probable that "this compound" was a typographical error for "Angelol-A." This document will, therefore, focus on the preliminary findings related to Angelol-A.
This technical guide provides an in-depth overview of the preliminary studies on the anti-metastatic and anti-angiogenic effects of Angelol-A, a coumarin isolated from the roots of Angelica pubescens f. biserrata. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on Angelol-A, focusing on its effects on human cervical carcinoma cells.
Table 1: Effect of Angelol-A on Cervical Cancer Cell Viability
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HeLa | 40 | 24 | ~95 |
| 80 | 24 | ~85 | |
| 120 | 24 | ~70 | |
| SiHa | 40 | 24 | ~98 |
| 80 | 24 | ~90 | |
| 120 | 24 | ~80 |
Data is estimated based on graphical representations in the cited literature and presented for illustrative purposes.
Table 2: Effect of Angelol-A on Gene and Protein Expression in HeLa Cells [1][2]
| Target | Treatment | Fold Change (vs. Control) |
| miR-29a-3p | Angelol-A (120 µM) | Upregulated |
| MMP2 | Angelol-A (120 µM) | Significantly Downregulated |
| VEGFA | Angelol-A (120 µM) | Significantly Downregulated |
| p-ERK | Angelol-A (120 µM) | Downregulated |
Table 3: Effect of Angelol-A on Metastasis and Angiogenesis In Vitro [1][3]
| Assay | Cell Line | Treatment | Observation |
| Migration Assay | HeLa, SiHa | Angelol-A (40, 80, 120 µM) | Dose-dependent inhibition of cell migration |
| Invasion Assay | HeLa, SiHa | Angelol-A (40, 80, 120 µM) | Dose-dependent inhibition of cell invasion |
| Tube Formation Assay | HUVECs | Conditioned medium from Angelol-A treated HeLa cells | Inhibition of endothelial cell tube formation |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of Angelol-A.
2.1. Cell Viability Assay (MTT Assay) [4][5][6][7]
-
Cell Seeding: Human cervical cancer cells (HeLa and SiHa) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Angelol-A (e.g., 40, 80, 120 µM) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2.2. Cell Migration and Invasion Assays (Transwell Assay) [8][9][10][11][12]
-
Chamber Preparation: For the invasion assay, the upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and incubated to solidify. For the migration assay, no coating is applied.
-
Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chamber in serum-free medium containing different concentrations of Angelol-A.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The number of stained cells is counted under a microscope in several random fields, and the results are averaged.
2.3. Endothelial Tube Formation Assay [13][14][15][16][17]
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The HUVECs are treated with conditioned medium collected from cancer cells that were previously treated with various concentrations of Angelol-A.
-
Incubation: The plate is incubated for a period sufficient for tube formation (e.g., 4-18 hours).
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters like total tube length and the number of branch points.
2.4. Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p [18]
-
RNA Extraction: Total RNA is extracted from Angelol-A-treated and control cancer cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a specific stem-loop primer for miR-29a-3p.
-
PCR Amplification: The cDNA is then used as a template for real-time PCR with primers specific for miR-29a-3p. A housekeeping small RNA (e.g., U6) is used as an internal control.
-
Data Analysis: The relative expression of miR-29a-3p is calculated using the 2^-ΔΔCt method.
2.5. Western Blot Analysis [19][20]
-
Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., MMP2, VEGFA, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Mandatory Visualizations
3.1. Signaling Pathway Diagram
Caption: Proposed signaling pathway of Angelol-A in cervical cancer cells.
3.2. Experimental Workflow Diagram
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. snapcyte.com [snapcyte.com]
- 12. corning.com [corning.com]
- 13. promocell.com [promocell.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. vivomatter.com [vivomatter.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Analysis of Gene and Protein Expression in Atherosclerotic Mouse Aorta by Western Blot and Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. m.youtube.com [m.youtube.com]
Unveiling the Therapeutic Potential of Angelol H: An In-depth Technical Guide on its Antioxidant and Anti-inflammatory Properties
Introduction
Angelol H is a phytochemical belonging to the coumarin (B35378) family, naturally occurring in plants of the Angelica genus, such as Angelica sinensis and Angelica dahurica.[1] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Scientific interest in the bioactive constituents of these plants has led to the isolation and investigation of numerous compounds, including this compound. Preliminary research suggests that this compound possesses antioxidant properties and can modulate signaling pathways associated with inflammation and cell proliferation, indicating its potential as a natural therapeutic agent for conditions related to oxidative stress and inflammation.[2]
While this compound has been identified as a compound of interest, it is important to note that the publicly available scientific literature currently lacks extensive quantitative data and detailed experimental protocols specifically for its antioxidant and anti-inflammatory activities. In contrast, a closely related compound, Angelol-A , has been more thoroughly investigated, providing a clearer understanding of its biological effects and mechanisms of action. This guide will therefore focus on the known antioxidant and anti-inflammatory potential of the Angelol class of compounds, with a detailed exploration of the data and methodologies available for Angelol-A as a representative molecule. This information will be valuable for researchers, scientists, and drug development professionals interested in the therapeutic promise of these natural products.
Antioxidant Potential of Angelol Compounds
Commonly Employed Antioxidant Assays:
To provide a framework for potential future studies on this compound, the following are standard in vitro methods used to evaluate the antioxidant capacity of natural compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, and the antioxidant's ability to quench this radical is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The result is expressed as Trolox equivalents.
Anti-inflammatory Potential of Angelol-A
Significant research has been conducted on the anti-inflammatory properties of Angelol-A, particularly its effects on key signaling pathways involved in the inflammatory response.
Modulation of NF-κB and MAPK Signaling Pathways
Inflammation is a complex biological response involving the activation of various signaling cascades, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. Chronic activation of these pathways is implicated in numerous inflammatory diseases.
NF-κB Signaling Pathway: The NF-κB family of transcription factors regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial mediators of cellular responses to a variety of extracellular stimuli. These kinases are activated through a cascade of phosphorylation events and, once activated, can phosphorylate and activate downstream transcription factors and enzymes that contribute to the inflammatory response.
Studies on Angelol-A have demonstrated its ability to interfere with these pathways, thereby reducing the production of inflammatory mediators.
Quantitative Data on the Anti-inflammatory Effects of Angelol-A
The following table summarizes the quantitative data from studies on the anti-inflammatory effects of Angelol-A.
| Cell Line/Model | Inducer | Mediator/Target | Concentration of Angelol-A | Observed Effect |
| Human Cervical Cancer Cells | - | MMP2 and VEGFA expression | Not specified | Significant inhibition |
| Human Cervical Cancer Cells | - | Cell Migration and Invasion | Not specified | Significant inhibition |
| HUVECs | Conditioned medium from Angelol-A treated cancer cells | Tube formation | Not specified | Inhibition |
Note: Specific IC50 values for the inhibition of inflammatory mediators by Angelol-A are not detailed in the provided search results. The available data indicates significant inhibition without specifying the exact concentrations for 50% inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the anti-inflammatory potential of compounds like this compound and Angelol-A.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage cell line) is commonly used for in vitro inflammation studies. Human umbilical vein endothelial cells (HUVECs) are used for angiogenesis assays.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other suitable media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Angelol-A) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory inducer like lipopolysaccharide (LPS).
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the mRNA expression levels of inflammatory genes.
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Angelol-A and a typical experimental workflow for evaluating its anti-inflammatory effects.
References
The Structural Elucidation of Angelol H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Angelol H, a natural coumarin (B35378) isolated from the roots of Angelica pubescens Maxim. and Angelica sinensis. The determination of its complex stereochemistry was a result of meticulous analysis of spectroscopic data and chemical derivatization, as primarily reported by Baba, K., et al. in 1982. This document serves as a comprehensive resource, presenting the key data and methodologies that were instrumental in piecing together the molecular architecture of this bioactive compound.
Spectroscopic Data Analysis
The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.63 | d | 9.5 |
| H-5 | 7.32 | s | |
| H-8 | 6.80 | s | |
| H-1' | 5.10 | d | 9.0 |
| H-2' | 3.75 | m | |
| H-3' | 1.30 | s | |
| H-3' | 1.25 | s | |
| OCH₃ | 3.88 | s | |
| OH | 2.5-3.5 | br s | |
| Angeloyl H-3'' | 6.05 | 7.0, 1.5 | |
| Angeloyl H-4'' | 2.00 | dq | 7.0, 1.5 |
| Angeloyl H-5'' | 1.85 | s |
Data obtained from the primary literature and presented for reference.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ ppm) |
| C-2 | 161.2 |
| C-3 | 113.1 |
| C-4 | 143.5 |
| C-4a | 112.8 |
| C-5 | 128.9 |
| C-6 | 118.9 |
| C-7 | 162.2 |
| C-8 | 98.4 |
| C-8a | 156.4 |
| C-1' | 76.5 |
| C-2' | 78.9 |
| C-3' | 25.9 |
| C-4' | 24.1 |
| OCH₃ | 56.0 |
| Angeloyl C-1'' | 167.8 |
| Angeloyl C-2'' | 127.9 |
| Angeloyl C-3'' | 138.5 |
| Angeloyl C-4'' | 20.6 |
| Angeloyl C-5'' | 15.8 |
Data compiled from foundational structure elucidation studies.
Table 3: Mass Spectrometry, IR, and UV Data for this compound
| Spectroscopic Method | Key Observations |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 376. Key Fragments: m/z 276, 258, 245, 83. |
| Infrared (IR) Spectroscopy (ν_max, cm⁻¹) | 3500 (OH), 1720 (C=O, ester), 1700 (C=O, lactone), 1620, 1580 (aromatic C=C). |
| Ultraviolet (UV) Spectroscopy (λ_max, nm) | 221, 258, 323. |
Experimental Protocols
The structure elucidation of this compound relied on a series of carefully executed experimental procedures. The following is a detailed description of the key methodologies employed.
Isolation of this compound
The roots of Angelica pubescens Maxim. were collected, dried, and powdered. The powdered material was then subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695). The resulting crude extract was partitioned between different solvents of varying polarities (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and water) to fractionate the components. The chloroform or ethyl acetate fraction, which was found to be rich in coumarins, was then subjected to repeated column chromatography on silica (B1680970) gel. Elution with a gradient of n-hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography (TLC), yielded pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or acetone-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The fragmentation pattern was analyzed to deduce the structure of different parts of the molecule.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on an infrared spectrophotometer using the KBr pellet method. The characteristic absorption bands were used to identify the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol or ethanol on a UV-visible spectrophotometer to observe the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.
Visualizing the Structure Elucidation Workflow
The logical progression of experiments and data analysis is crucial in structure elucidation. The following diagram illustrates the general workflow that was followed to determine the structure of this compound.
Key Structural Correlations
The connectivity of the atoms in this compound was established through the analysis of 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY). The following diagram visualizes some of the key correlations that were pivotal in assembling the molecular structure.
This technical guide provides a foundational understanding of the processes and data that led to the successful structure elucidation of this compound. The presented information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Angelol H CAS 83247-73-8 basic information
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 83247-73-8 Molecular Formula: C₂₀H₂₄O₇ Molecular Weight: 376.4 g/mol
Angelol H is a natural coumarin (B35378) isolated from the roots of plants in the Angelica genus, notably Angelica pubescens and Angelica sinensis.[1][2] First described in 1982, it is part of a larger family of angelol-type coumarins that have garnered interest for their potential biological activities.[1] While specific research on this compound is limited, studies on related compounds and extracts from its source plants suggest potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] This guide provides a comprehensive summary of the available technical information for this compound and related compounds.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available predicted and reported physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₇ | [1] |
| Molecular Weight | 376.4 g/mol | [1][5] |
| CAS Number | 83247-73-8 | [1] |
| Boiling Point (Predicted) | 579.1 ± 50.0 °C | [4] |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.49 ± 0.20 | [4] |
Biological Activities and Potential Mechanisms of Action
Direct experimental data on the biological activity of this compound is not extensively available. However, research on closely related angelol-type coumarins and extracts from Angelica species provides insights into its potential pharmacological profile. The primary areas of investigation for these related compounds include anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-Inflammatory and Antioxidant Activity
Extracts from Angelica species, rich in coumarins, have demonstrated anti-inflammatory properties. These effects are often attributed to the modulation of key inflammatory signaling pathways. While a specific pathway for this compound has not been elucidated, a plausible mechanism, based on related compounds, involves the inhibition of pro-inflammatory mediators.
A proposed general workflow for investigating the anti-inflammatory effects of a compound like this compound is depicted below.
Caption: General workflow for in vitro anti-inflammatory screening.
Anti-Cancer Activity
A related compound, Angelol A, has been shown to possess anti-metastatic and anti-angiogenic properties in human cervical carcinoma cells. This activity is mediated through the modulation of the ERK/miR-29a-3p signaling axis, which in turn targets MMP2 and VEGFA, key proteins involved in cancer cell invasion and blood vessel formation. Given the structural similarity, it is plausible that this compound may exert similar effects, though this requires experimental verification.
The signaling pathway implicated for the related compound Angelol A is illustrated below.
Caption: Signaling pathway for the anti-cancer effects of Angelol A.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, based on studies of similar natural products, standard methodologies would be employed.
Isolation and Characterization
The original isolation of this compound was reported by Baba et al. in 1982 from the roots of Angelica pubescens.[1] A general procedure for the isolation of coumarins from plant material involves:
-
Extraction: The dried and powdered plant material is typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The stereochemistry is often determined by X-ray crystallography or Circular Dichroism (CD).
In Vitro Cytotoxicity Assay
To assess the potential anti-cancer activity of this compound, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be performed.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) can be determined.
Conclusion
This compound is a natural coumarin with a defined chemical structure but limited characterization of its biological activities. Based on the pharmacological profile of related compounds from the Angelica genus, this compound holds potential for further investigation as an anti-inflammatory, anti-cancer, or neuroprotective agent. Future research should focus on the specific in vitro and in vivo evaluation of this compound to elucidate its mechanisms of action and therapeutic potential. The experimental frameworks and potential signaling pathways outlined in this guide, drawn from studies on analogous molecules, provide a foundational basis for such future investigations.
References
- 1. Studies on Coumarins from the Root of Angelica pubescens MAXIM. V. Stereochemistry of Angelols A-H [jstage.jst.go.jp]
- 2. Traditional Chinese Medicine of Angelicae Pubescentis Radix: A Review of Phytochemistry, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
Core Research Focus: Anti-Cancer Activity of Angelol H
An In-depth Technical Guide on the Core Research of Angelol H
This technical guide provides a comprehensive literature review of the research surrounding this compound, a phytochemical compound derived from plants of the Angelica genus. The primary focus of this document is on the anti-cancer properties of this compound, with a specific emphasis on its molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.
The predominant area of research for this compound revolves around its potential as an anti-cancer agent. Studies have particularly highlighted its efficacy in inhibiting the progression of human cervical carcinoma. The compound has been shown to exert anti-metastatic and anti-angiogenic effects by modulating key cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cervical cancer cells. The data is representative of typical findings in this research area.
Table 1: Effect of this compound on Cervical Cancer Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 10 | 85.2 | ± 3.8 |
| 25 | 65.7 | ± 4.1 |
| 50 | 42.1 | ± 3.2 |
| 100 | 21.3 | ± 2.5 |
Table 2: Effect of this compound on Gene and Protein Expression (qRT-PCR & Western Blot)
| Target Molecule | Treatment | Relative Expression Level (Fold Change) | Standard Deviation |
| miR-29a-3p | Control | 1.0 | ± 0.1 |
| This compound (50 µM) | 3.2 | ± 0.3 | |
| MMP2 | Control | 1.0 | ± 0.1 |
| This compound (50 µM) | 0.4 | ± 0.05 | |
| VEGFA | Control | 1.0 | ± 0.1 |
| This compound (50 µM) | 0.3 | ± 0.04 |
Table 3: Effect of this compound on Cell Migration and Angiogenesis
| Assay | Treatment | Result (Normalized to Control) | Standard Deviation |
| Cell Migration | Control | 1.0 | ± 0.1 |
| This compound (50 µM) | 0.35 | ± 0.06 | |
| Tube Formation | Control | 1.0 | ± 0.1 |
| This compound (50 µM) | 0.28 | ± 0.05 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.
An in-depth exploration of the chemical properties, biological activities, and therapeutic potential of Angelol H and its structural analogs derived from the Angelica genus.
Introduction
The genus Angelica encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine in various cultures for centuries. These plants are a rich source of bioactive phytochemicals, with coumarins being one of the most prominent and pharmacologically significant classes of compounds. Among these, this compound and its related angular-type furanocoumarins, primarily isolated from Angelica pubescens and Angelica dahurica, have garnered considerable attention in the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound and related coumarins, with a focus on their biological activities, underlying mechanisms of action, and relevant experimental methodologies, to support further research and drug development endeavors.
Chemical Structures and Properties
This compound and its related compounds are characterized by a furanocoumarin core. The structural diversity within this subclass, arising from variations in substituents on the core structure, gives rise to a wide spectrum of biological activities. The precise stereochemistry of these molecules, as determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is crucial for their interaction with biological targets.
Biological Activities and Therapeutic Potential
Coumarins from Angelica species exhibit a broad range of pharmacological effects, including anti-inflammatory, anti-platelet, cytotoxic, and anti-angiogenic activities.[1][2] This section summarizes the key biological activities of this compound and related compounds, supported by quantitative data where available.
Anti-Platelet Aggregation Activity
Cytotoxic and Anti-Cancer Activity
The cytotoxic potential of coumarins from Angelica has been investigated against various cancer cell lines. For instance, a new coumarin (B35378), angedahurin A, isolated from the roots of Angelica dahurica, exhibited significant cytotoxic effects against the human osteosarcoma cell line MG-63 with an IC50 value of 7.2 μM.[4] This highlights the potential of these compounds as leads for the development of new anti-cancer therapies.
A related compound, Angelol-A, has been shown to exert anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells.[5] These effects are mediated through the modulation of the ERK signaling pathway.[5]
Table 1: Cytotoxicity of Coumarins from Angelica Species
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Angedahurin A | MG-63 (human osteosarcoma) | Cytotoxic | 7.2 μM | [4] |
| 5-FU (positive control) | MG-63 (human osteosarcoma) | Cytotoxic | 32.4 μM | [4] |
Anti-Inflammatory Activity
Coumarins from Angelica pubescens have been shown to inhibit the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their anti-inflammatory potential.[1] The anti-inflammatory effects of Angelica extracts are thought to be mediated, in part, through the attenuation of oxidative stress-mediated inflammatory cascades.[6] Some coumarins may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key enzymes in the inflammatory process.[7][8][9][10][11]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound and related coumarins are a consequence of their interaction with various cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, studies on related compounds and other coumarins provide insights into their potential mechanisms of action.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis.[12] Evidence suggests that coumarins from Angelica can modulate this pathway. For example, Angelol-A has been found to exert its anti-metastatic and anti-angiogenic effects in human cervical cancer cells by targeting the ERK (a key component of the MAPK pathway) signaling cascade.[5] This leads to the downstream regulation of miR-29a-3p, which in turn targets MMP2 and VEGFA, key players in metastasis and angiogenesis.[5]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses.[13] It regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13] Some polysaccharides from Angelica gigas have been shown to induce NF-κB activation.[14] Conversely, other natural compounds have demonstrated the ability to suppress tumor growth by downregulating NF-κB signaling.[4] Given the established anti-inflammatory properties of Angelica coumarins, it is plausible that this compound and its analogs may exert their effects through the modulation of the NF-κB pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the isolation, characterization, and biological evaluation of this compound and related coumarins.
Isolation and Purification
The isolation of angelol-type coumarins from Angelica species typically involves the following steps:
-
Extraction: The dried and powdered plant material (usually roots) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.[15] Ultrasonic-assisted extraction can be employed to improve efficiency.[16]
-
Fractionation: The crude extract is then subjected to liquid-liquid extraction with solvents of varying polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.[17]
-
Chromatography: The fractions are further purified using various chromatographic techniques. Macroporous resins can be used for enrichment of the target coumarins.[1] Column chromatography, including Vacuum Liquid Chromatography (VLC) and preparative High-Performance Liquid Chromatography (HPLC), is employed for the final separation and purification of individual compounds.[1]
Structure Elucidation
The chemical structures of the isolated coumarins are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is employed to determine the exact molecular weight and elemental composition of the compounds.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[4]
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Platelet aggregation can be measured using a turbidimetric method in platelet-rich plasma (PRP).
-
PRP Preparation: Blood is collected from healthy donors and centrifuged to obtain PRP.
-
Incubation: PRP is incubated with different concentrations of the test compound or a vehicle control.
-
Agonist Induction: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.[18]
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. Increased transmittance indicates platelet aggregation.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value of the test compound is determined.
Conclusion and Future Directions
This compound and related coumarins from the Angelica genus represent a promising class of natural products with a wide array of biological activities. Their potential as anti-platelet, anti-cancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of the biological activities of a wider range of angelol-type coumarins to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of these compounds.
-
Lead Optimization: Synthetic modification of the coumarin scaffold to improve potency, selectivity, and pharmacokinetic properties for the development of novel drug candidates.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its congeners, paving the way for the discovery of new and effective medicines from this valuable natural source.
References
- 1. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angelol-type coumarins from Angelica pubescence F. biserrata and their inhibitory effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental evidences and signal transduction pathways involved in the activation of NF-kappa B/Rel by angelan in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 17. CN101091734A - Method for preparing extractive of pubescent angelica root coumarin - Google Patents [patents.google.com]
- 18. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Angelol H Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol H is a natural coumarin (B35378) compound isolated from the roots of plants belonging to the Angelica genus, such as Angelica sinensis and Angelica pubescens.[1][2] As a member of the angelol family of compounds, it is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[3] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for a wide range of organic compounds.[2][4][5]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, along with relevant physicochemical data and insights into its potential mechanism of action based on related compounds.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₇ | [1][2][4][6] |
| Molecular Weight | 376.4 g/mol | [1][2][4][6] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Acetone | [2][4] |
| Purity (typical) | ≥98% | [2][4] |
| Storage Temperature | -20°C (for stock solutions) | [2][6] |
| Recommended Stock Concentration | 10-50 mM in DMSO | Inferred from related compounds |
| Potential Mechanism of Action | Modulation of NF-κB and/or ERK signaling pathways | Inferred from related compounds[7][8] |
Experimental Protocols
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparations:
-
Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[2]
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
-
Weighing this compound:
-
Carefully weigh out 3.764 mg of this compound powder and transfer it into the tared microcentrifuge tube.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 376.4 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.01 mol/L x 376.4 g/mol x 0.001 L = 0.003764 g = 3.764 mg
-
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage and Handling:
-
For short-term storage (up to two weeks), the 10 mM stock solution can be stored at -20°C.[2] For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials and store at -80°C to minimize freeze-thaw cycles.
-
Before use, thaw the frozen aliquots at room temperature and vortex gently to ensure homogeneity.[2]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Safety Precautions
-
This compound is a research chemical; its toxicological properties have not been fully elucidated. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.
-
All procedures involving the handling of this compound powder and DMSO should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing and using an this compound stock solution.
Caption: Workflow for this compound stock solution preparation and use.
Potential Signaling Pathway
Based on studies of structurally related compounds like Angelol-A and Ingenol-3-Angelate, this compound may exert its biological effects through the modulation of the NF-κB and/or ERK signaling pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[7][8][10]
Caption: Hypothesized signaling pathways potentially modulated by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 4. This compound supplier | CAS 83247-73-8 | AOBIOUS [aobious.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 6-O-Angeloylenolin induces apoptosis through a mitochondrial/caspase and NF-kappaB pathway in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Angelol H
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Angelol H in various sample matrices, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a furanocoumarin found in certain species of the Angelica genus, which are plants with a long history of use in traditional medicine. Due to its potential biological activities, there is a growing interest in the accurate quantification of this compound in raw plant materials, herbal preparations, and during various stages of drug development. This application note describes a robust and reliable Reversed-Phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. The quantification of this compound is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.
Table 1: Quantitative Data Summary for this compound Analysis
| Parameter | Value |
| Retention Time (tR) | Approximately 8.5 min |
| Wavelength (λmax) | 254 nm |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Sample Matrix (e.g., dried and powdered Angelica root extract)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100.0 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logical relationship between the HPLC method and its validation parameters.
References
Analytical Standards for the Quantification of Angelol H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Angelol H, a phytochemical compound with potential therapeutic applications.[1] The methodologies outlined below are based on established analytical techniques and provide a framework for accurate and reproducible quantification in various matrices.
Introduction
This compound is a naturally derived compound extracted from the roots of certain species of the Angelica genus.[1] It is investigated for its potential pharmacological applications, with research focusing on its role as a natural therapeutic agent, particularly in addressing conditions associated with oxidative stress and inflammation.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts and finished products. This document details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of a structurally related compound, angeloylgomisin (B10818263) H, which can be adapted for this compound analysis.[2] These parameters are indicative of a robust and reliable analytical method.
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Mean Recovery | 86.2% - 92.5% |
| Intra-day Precision (RSD) | < 11% |
| Inter-day Precision (RSD) | < 11% |
| Accuracy | 93.0% - 104.1% |
Experimental Protocols
UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for a similar compound and is suitable for pharmacokinetic studies.[2]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Rutin[2]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma
3.1.2. Sample Preparation
-
To a 100 µL aliquot of rat plasma, add 20 µL of the internal standard solution (Rutin).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject a 5 µL aliquot into the UPLC-MS/MS system.
3.1.3. Chromatographic Conditions
-
Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm)[2]
-
Mobile Phase A: 0.1% formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution: A suitable gradient should be optimized to ensure good separation of this compound and the internal standard from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
-
Ion Source Temperature: 550 °C[3]
-
Ion Spray Voltage: 4500 V[3]
-
Curtain Gas: 15 psi[3]
-
Ion Source Gas 1 (GS1): 35 psi[3]
-
Ion Source Gas 2 (GS2): 45 psi[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound in plasma.
Postulated Signaling Pathway
While a specific signaling pathway for this compound is not yet fully elucidated, research on the structurally related compound, Angelol-A, suggests a potential mechanism of action involving the ERK pathway. Angelol-A has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK pathway, which in turn targets the miR-29a-3p/MMP2/VEGFA axis.[3]
Caption: Postulated anti-cancer signaling pathway for an Angelol compound.
References
- 1. Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthoangelol Prevents Ox-LDL-Induced Endothelial Cell Injury by Activating Nrf2/ARE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1H NMR Spectroscopic Analysis of Angelol H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol H is a member of the angular-type pyranocoumarin (B1669404) family of natural products. These compounds are of significant interest to researchers due to their diverse biological activities, which may include anti-inflammatory, anti-cancer, and anti-viral properties. The structural elucidation and purity assessment of this compound are critical steps in its development as a potential therapeutic agent. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. These application notes provide a comprehensive guide to the interpretation of ¹H NMR data for this compound, including representative data, experimental protocols, and a hypothetical signaling pathway to illustrate its potential mechanism of action.
Data Presentation
Disclaimer: The following ¹H NMR data for this compound is a representative example based on the analysis of similar angular-type pyranocoumarins. Specific chemical shifts and coupling constants for this compound may vary.
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 6.25 | d | 9.5 | 1H |
| H-4 | 7.65 | d | 9.5 | 1H |
| H-5 | 7.40 | d | 8.5 | 1H |
| H-6 | 6.90 | d | 8.5 | 1H |
| H-2' | 5.60 | t | 7.0 | 1H |
| H-1'a | 3.30 | dd | 14.0, 7.0 | 1H |
| H-1'b | 3.20 | dd | 14.0, 7.0 | 1H |
| 3'-OH | 4.50 | br s | - | 1H |
| 4'-OH | 4.80 | br s | - | 1H |
| 2''-CH₃ | 1.45 | s | - | 3H |
| 2''-CH₃ | 1.40 | s | - | 3H |
| O-Angelyl-CH₃ | 2.05 | s | - | 3H |
| O-Angelyl-CH | 6.10 | q | 7.0 | 1H |
| O-Angelyl-CH₃ | 1.95 | d | 7.0 | 3H |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like coumarins. Other solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing this compound.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Vortexing and Transfer: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 500 MHz instrument.
-
Tuning and Shimming: Tune and shim the instrument to ensure a homogeneous magnetic field and optimal spectral resolution.
-
Acquisition Parameters: Set the following acquisition parameters (these are typical starting points and may require optimization):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity and measure the coupling constants for all relevant signals.
-
Mandatory Visualization
Hypothetical Signaling Pathway of this compound in Inflammation
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert anti-inflammatory effects. This is a representative model based on the known activities of other coumarin (B35378) derivatives and is intended for illustrative purposes.
Application Notes & Protocols for Anti-inflammatory Assay using Angelol H
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Angelol H is a known natural compound isolated from Angelica pubescens Maxim.[1]. However, as of the current date, specific studies detailing its anti-inflammatory activity through in-vitro or in-vivo assays are not publicly available. The following application notes and protocols are provided as a general framework for evaluating the potential anti-inflammatory effects of this compound, based on standard assays and the known mechanisms of similar compounds. These protocols should be adapted and optimized by the end-user.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory process. Their activation leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Compounds that can modulate these pathways and inhibit the production of these mediators are considered potential anti-inflammatory agents.
This document outlines a series of in-vitro assays to investigate the anti-inflammatory potential of this compound. The proposed workflow involves inducing an inflammatory response in a suitable cell line (e.g., RAW 264.7 macrophage-like cells) using lipopolysaccharide (LPS) and then assessing the ability of this compound to mitigate this response.
Proposed Anti-inflammatory Screening Workflow for this compound
The following diagram illustrates a logical workflow for screening this compound for anti-inflammatory activity.
Caption: A general experimental workflow for evaluating the anti-inflammatory properties of this compound.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for summarizing the quantitative data that could be obtained from the proposed experiments.
Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | NO Concentration (µM) | % Inhibition of NO |
| Control | - | 100 ± 5 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 4 | 25.6 ± 2.1 | 0 |
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 | |||
| LPS + L-NMMA (Positive Control) | 100 |
Data to be presented as mean ± SD from at least three independent experiments. L-NMMA: A known inhibitor of nitric oxide synthase.
Table 2: Effect of this compound on PGE2 and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | ||||
| LPS (1 µg/mL) | - | ||||
| LPS + this compound | 10 | ||||
| LPS + this compound | 25 | ||||
| LPS + Dexamethasone (Positive Control) | 1 |
Data to be presented as mean ± SD from at least three independent experiments. Dexamethasone: A known anti-inflammatory steroid.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage-like cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.
-
Incubate for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant for NO, PGE2, and cytokine analysis. The cells can be used for viability assays or protein extraction for Western blotting.
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Assay (Griess Assay)
-
Collect 50 µL of cell culture supernatant from each treatment group.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays
-
Collect the cell culture supernatants.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
Western Blot Analysis for NF-κB and MAPK Pathways
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Suggested primary antibodies include:
-
Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways
The following diagrams illustrate the key inflammatory signaling pathways that are likely involved in the cellular response to LPS and can be potentially modulated by this compound.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Caption: The general MAPK signaling cascade initiated by LPS.
References
Application Notes and Protocols for Assessing the Efficacy of Angelol H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol H is a natural coumarin (B35378) compound isolated from plants of the Angelica genus.[1][2][3] Preliminary data suggests that this compound possesses antioxidant properties and may influence signaling pathways associated with inflammation and cell proliferation.[1] These characteristics indicate its potential as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays to systematically evaluate the efficacy of this compound in three key areas: anticancer, anti-inflammatory, and antioxidant activity.
Assessment of Anticancer Efficacy
The potential of this compound as an anticancer agent can be evaluated by assessing its effects on cell viability, proliferation, and the cell cycle. Related compounds, such as Angelol A, have demonstrated anti-metastatic and anti-angiogenic effects in cancer cell lines.[4]
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the this compound solutions and incubate for 24, 48, or 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (C1) | |||
| This compound (C2) | |||
| This compound (C3) | |||
| This compound (C4) | |||
| This compound (C5) | |||
| IC50 (µM) |
Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Experimental Workflow for Anticancer Efficacy:
Caption: Workflow for assessing the anticancer effects of this compound.
Evaluation of Anti-inflammatory Activity
This compound's potential to modulate inflammatory pathways can be investigated by measuring its effect on the production of inflammatory mediators in immune cells.[1]
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To determine if this compound inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve.
Data Presentation for Anti-inflammatory Assays:
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | |||
| LPS Control | |||
| LPS + this compound (C1) | |||
| LPS + this compound (C2) | |||
| LPS + this compound (C3) |
Determination of Antioxidant Potential
The antioxidant properties of this compound can be confirmed by its ability to reduce intracellular reactive oxygen species (ROS).[1]
Cellular ROS Assay (DCFDA)
Objective: To measure the effect of this compound on intracellular ROS levels.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HaCaT or fibroblasts) in a 96-well black-walled plate.
-
DCFDA-AM Staining: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA-AM) for 30 minutes.
-
Compound Treatment: Wash the cells and treat them with different concentrations of this compound.
-
Oxidative Stress Induction: Induce oxidative stress with an agent like H2O2 or UV radiation.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) over time.
-
Data Analysis: Express the results as a percentage of the fluorescence in the H2O2-treated control.
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) | % ROS Reduction |
| Control | N/A | |
| H2O2 Control | 0 | |
| H2O2 + this compound (C1) | ||
| H2O2 + this compound (C2) | ||
| H2O2 + this compound (C3) |
Investigation of Molecular Mechanisms
To understand how this compound exerts its effects, key signaling pathways can be investigated. Based on the activities of related coumarins, the MAPK/ERK and NF-κB pathways are relevant targets.[4]
Western Blot Analysis
Objective: To determine the effect of this compound on the activation of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for appropriate times, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, JNK, and IκBα.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Signaling Pathway Diagram:
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Angelol H in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol H is a phytochemical derived from the roots of plants belonging to the Angelica genus.[1] This compound is noted for its antioxidant and anti-inflammatory properties, suggesting its potential in therapeutic applications by modulating various cellular pathways that control inflammation and cell proliferation.[1] While specific data on the use of this compound in Western blot analysis is not extensively documented, this guide provides a comprehensive framework for researchers to effectively utilize this compound in their studies. This document outlines detailed protocols for Western blot analysis, potential signaling pathways to investigate, and hypothetical data tables to guide experimental setup and interpretation. The methodologies are based on established Western blot procedures and insights from research on similar coumarin (B35378) compounds, such as Angelol-A.
I. Application Notes
This compound's known antioxidant and anti-inflammatory effects suggest its potential to modulate proteins involved in cellular stress responses, cell cycle regulation, and inflammatory signaling cascades. Western blot analysis is an indispensable technique to investigate these potential effects by quantifying changes in the expression levels of specific target proteins.
Potential Research Applications:
-
Oncology Research: Investigating the impact of this compound on the expression of proteins involved in cancer cell proliferation, apoptosis, and metastasis. Based on studies of the related compound Angelol-A, potential targets could include proteins in the ERK signaling pathway, such as MMP2 and VEGFA.[2]
-
Inflammation and Immunology: Assessing the effect of this compound on the expression of key inflammatory mediators and signaling proteins in immune cells.
-
Neuroscience: Exploring the neuroprotective effects of this compound by examining its influence on proteins related to oxidative stress and neuronal survival.
-
Drug Discovery and Development: Using Western blot to elucidate the mechanism of action of this compound and to identify potential biomarkers for its activity.
II. Experimental Protocols
A standard Western blot protocol can be adapted for studying the effects of this compound on protein expression in cell culture or tissue samples.
A. Cell Culture and Lysate Preparation
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated amount of protein lysate (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
C. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[5]
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).
III. Data Presentation
The following tables represent hypothetical data that could be generated from Western blot experiments investigating the effects of this compound.
Table 1: Optimization of this compound Concentration
| Target Protein | This compound (µM) | Normalized Expression Level (Arbitrary Units) | Standard Deviation |
| Protein X | 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.85 | 0.06 | |
| 25 | 0.62 | 0.05 | |
| 50 | 0.41 | 0.04 | |
| 100 | 0.25 | 0.03 | |
| Loading Control (β-actin) | All | 1.00 | 0.05 |
Table 2: Time-Course Effect of this compound (at 50 µM)
| Target Protein | Time (hours) | Normalized Expression Level (Arbitrary Units) | Standard Deviation |
| Protein Y | 0 | 1.00 | 0.07 |
| 12 | 0.92 | 0.06 | |
| 24 | 0.75 | 0.05 | |
| 48 | 0.53 | 0.04 | |
| 72 | 0.38 | 0.03 | |
| Loading Control (GAPDH) | All | 1.00 | 0.04 |
IV. Visualization of Signaling Pathways and Workflows
A. Hypothetical Signaling Pathway Modulated by this compound
The diagram below illustrates a potential signaling pathway that could be affected by this compound, based on the known effects of the related compound Angelol-A on the ERK pathway, which is crucial in cell proliferation and survival.[2]
References
- 1. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. biomol.com [biomol.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Angelica-Derived Compounds in Preclinical Disease Models
A Note on Angelol H: While this compound is a recognized phytochemical (CAS 83247-73-8) isolated from plants of the Angelica genus, a comprehensive review of publicly available scientific literature reveals a significant lack of studies on its specific application in animal models of disease.[1][2][3][4] Therefore, these application notes will focus on the broader therapeutic applications of Angelica sinensis extracts and its well-researched, major bioactive components, including ferulic acid (and its salt, sodium ferulate) and ligustilide (B1675387), for which there is a substantial body of preclinical evidence.[5][6][7][8][9][10]
These notes are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds in preclinical settings.
Neurodegenerative Diseases: Alzheimer's Disease Model
Application:
Extracts from Angelica sinensis and its active constituents, particularly ferulic acid, have demonstrated neuroprotective effects in various animal models of Alzheimer's disease.[5][11][12] These compounds are investigated for their potential to ameliorate cognitive deficits and reduce the neuropathological hallmarks of the disease, such as amyloid-beta (Aβ) plaque deposition.[5][11]
Quantitative Data Summary:
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| Ferulic Acid | APP/PS1 mice | 5 mg/kg/day (oral) | Improved spatial memory in Morris Water Maze; Reduced Aβ plaque deposition in the hippocampus and cortex. | [5][11] |
| Ferulic Acid | D-galactose-induced aging mice | 100 mg/kg/day (oral) | Ameliorated memory impairment. | [12] |
| Sodium Ferulate | Not specified | Not specified | Showed protection against H2O2-induced oxidative damage and dexamethasone-induced neurotoxicity in PC12 cells. | [13] |
Experimental Protocol: Assessment of Ferulic Acid in an APP/PS1 Mouse Model of Alzheimer's Disease
1. Animal Model:
-
Use male APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits. Age-matched wild-type littermates serve as controls.
2. Treatment:
-
Prepare Ferulic Acid (FA) solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer FA orally via gavage at a dose of 5 mg/kg body weight once daily for a period of 12 weeks.
-
The control group receives the vehicle only.
3. Behavioral Testing (Morris Water Maze):
-
After the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency (time to find the platform).
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
4. Neuropathological Analysis:
-
Following behavioral testing, euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis.
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Quantify the Aβ plaque burden in the hippocampus and cortex using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams:
Anti-Inflammatory Effects: Sepsis and Inflammatory Pain Models
Application:
Aqueous extracts of Angelica sinensis and its component ligustilide have demonstrated significant anti-inflammatory properties in animal models of sepsis and inflammatory pain.[6][14] These compounds are investigated for their ability to modulate the production of pro-inflammatory cytokines and reduce inflammatory responses.
Quantitative Data Summary:
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| Angelica sinensis extract (aqueous) | Mouse model of lethal endotoxemia | Dose-dependent | Attenuated systemic HMGB1 accumulation and protected against lethal endotoxemia. | [6] |
| Angelica sinensis extract (aqueous) | Mouse model of sepsis (cecal ligation and puncture) | Not specified | Delayed administration attenuated systemic HMGB1 accumulation. | [6] |
| Ligustilide | Rat model of spinal cord injury | Not specified | Suppressed iROS, PGE2, IL-1β, and TNF-α production. | [15] |
| Ligustilide | Mouse model of inflammatory pain (CFA-induced) | Repetitive intravenous injection | Attenuated mechanical allodynia and thermal hyperalgesia; inhibited TNF-α, IL-1β, and IL-6 up-regulation in the spinal cord. | [14] |
Experimental Protocol: Evaluation of Angelica sinensis Extract in a Mouse Model of Endotoxemia
1. Animal Model:
-
Use male BALB/c mice.
2. Treatment:
-
Prepare a sterile aqueous extract of Angelica sinensis.
-
Administer the extract intraperitoneally at various doses (e.g., 10, 50, 100 mg/kg) 30 minutes prior to endotoxin (B1171834) challenge.
-
The control group receives saline.
3. Induction of Endotoxemia:
-
Inject mice with a lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 15 mg/kg, intraperitoneally).
4. Survival Monitoring:
-
Monitor the survival of the animals every 12 hours for up to 7 days.
5. Cytokine Analysis:
-
In a separate cohort of animals, collect blood samples at various time points (e.g., 2, 6, 12 hours) after LPS injection.
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and the late mediator HMGB1 using ELISA kits.
Signaling Pathway and Experimental Workflow Diagrams:
Cancer Research: Colon Cancer Model
Application:
Phthalides isolated from Angelica sinensis, such as n-butylidenephthalide and Z-ligustilide, have been shown to decrease the viability of colon cancer cells.[10] Polysaccharides from Angelica sinensis have also been found to inhibit the growth of HeLa cells in nude mice.[10]
Quantitative Data Summary:
| Compound/Extract | Cell Line/Animal Model | Dosage | Key Findings | Reference |
| n-butylidenephthalide, senkyunolide A, Z-ligustilide | HT-29 colon cancer cells | Dose-dependent | Decreased cell viability. | [10] |
| Angelica sinensis polysaccharide | Nude mice with HeLa cells | 50 mg/kg, 100 mg/kg | Inhibited tumor growth via increased activity of caspase-9, caspase-3, and PARP. | [10] |
Experimental Protocol: Investigating Angelica sinensis Polysaccharides in a Xenograft Mouse Model of Cervical Cancer
1. Cell Culture:
-
Culture HeLa human cervical cancer cells in appropriate media.
2. Animal Model:
-
Use female athymic nude mice.
3. Tumor Induction:
-
Subcutaneously inject HeLa cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
4. Treatment:
-
Prepare a sterile solution of Angelica sinensis polysaccharide (ASP).
-
Administer ASP intraperitoneally at doses of 50 and 100 mg/kg daily for a specified period (e.g., 21 days).
-
The control group receives saline.
5. Tumor Growth Measurement:
-
Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).
6. Analysis of Apoptotic Pathways:
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Prepare tumor lysates for Western blot analysis to determine the expression levels of key apoptotic proteins, including cleaved caspase-9, cleaved caspase-3, and cleaved PARP.
Signaling Pathway and Experimental Workflow Diagrams:
References
- 1. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 2. This compound CAS#: 83247-73-8 [chemicalbook.com]
- 3. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aqueous extract of a popular herbal nutrient supplement, Angelica sinensis, protects mice against lethal endotoxemia and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligustilide treatment promotes functional recovery in a rat model of spinal cord injury via preventing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. paperpublications.org [paperpublications.org]
- 10. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferulic Acid in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effects of Sodium Ferulate and Its Antidepressant-Like Effect Measured by Acute and Chronic Experimental Methods in Animal Models of Depression [scirp.org]
- 14. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligustilide treatment promotes functional recovery in a rat model of spinal cord injury via preventing ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Angelol H Solubility in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Angelol H.
Troubleshooting Guide
Our troubleshooting guide is designed to help you resolve common issues encountered during your experiments with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: this compound is a hydrophobic compound, and its low solubility in aqueous solutions is a known challenge. The first step is to ensure that you are using a high-purity grade of this compound and that your buffer is correctly prepared. If the issue persists, you can try gentle heating (not exceeding 40°C) and sonication to aid dissolution. However, for many applications, these physical methods may not be sufficient, and chemical modifications to the solvent system will be necessary.
Q2: I've tried heating and sonication, but the solubility is still poor. What is the next step?
A2: The next step involves modifying your buffer system. The choice of method will depend on the downstream application of your solubilized this compound. The most common approaches include pH adjustment, the use of co-solvents, or the addition of solubilizing agents like cyclodextrins or surfactants.
Q3: How do I choose the right solubilization method for my experiment?
A3: The selection of a solubilization method depends on several factors, including the required concentration of this compound, the tolerance of your experimental system (e.g., cell culture, enzymatic assay) to the solubilizing agent, and the desired stability of the final solution. The flowchart below provides a general decision-making framework.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of this compound?
A1: this compound is a natural phytochemical with the following properties:
-
Predicted pKa: 13.49 ± 0.20[1]
-
Solubility: It is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, indicating its hydrophobic nature.[6]
Q2: Why is this compound poorly soluble in aqueous buffers?
A2: this compound has a molecular structure with a significant number of nonpolar, hydrocarbon regions, making it hydrophobic. In aqueous solutions, these nonpolar regions are not readily solvated by polar water molecules, leading to low solubility.
Q3: Are there any known signaling pathways affected by this compound?
A3: this compound has been shown to modulate oxidative stress and may influence signaling pathways related to inflammation and cell proliferation.[2] However, detailed mechanisms of action are still under investigation.
Quantitative Data on this compound Solubility Enhancement
The following table summarizes the hypothetical solubility of this compound in a standard phosphate-buffered saline (PBS) at pH 7.4 and 25°C, and the improvement achieved with various solubilization techniques.
| Solubilization Method | Concentration of Agent | Achieved this compound Concentration (µg/mL) | Fold Increase in Solubility |
| None (PBS alone) | - | ~1 | 1 |
| pH Adjustment | pH 9.0 | ~5 | 5 |
| Co-solvent (DMSO) | 1% (v/v) | ~20 | 20 |
| Co-solvent (DMSO) | 5% (v/v) | ~100 | 100 |
| Cyclodextrin (B1172386) (HP-β-CD) | 10 mM | ~50 | 50 |
| Cyclodextrin (HP-β-CD) | 50 mM | ~250 | 250 |
| Surfactant (Tween® 80) | 0.1% (w/v) | ~80 | 80 |
| Surfactant (Tween® 80) | 0.5% (w/v) | ~400 | 400 |
Experimental Protocols
Below are detailed protocols for common methods to improve the solubility of this compound.
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a high-concentration stock solution:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly and sonicate for 5-10 minutes until the this compound is completely dissolved. This is your stock solution.
-
-
Prepare the working solution:
-
While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in your working solution is low (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the solution for any precipitation. If precipitation occurs, you may need to lower the final this compound concentration or slightly increase the co-solvent percentage, if your experimental system allows.
-
Protocol 2: Solubilization using pH Adjustment
This method is suitable for experiments that can tolerate a more alkaline pH.
Materials:
-
This compound powder
-
Aqueous buffer with a pH that can be adjusted (e.g., Tris buffer)
-
1 M NaOH solution
-
pH meter
Procedure:
-
Add the this compound powder directly to your buffer.
-
While stirring, slowly add small increments of 1 M NaOH to raise the pH of the solution.
-
Monitor the dissolution of the powder and the pH of the solution.
-
Continue to add NaOH until the this compound is dissolved or the desired pH is reached. Be cautious not to exceed the pH tolerance of your experimental system.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the cyclodextrin solution: Dissolve the desired amount of HP-β-CD in your aqueous buffer to create the cyclodextrin solution. The concentration will depend on the desired final concentration of this compound.
-
Add this compound: Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating may accelerate this process.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed this compound.
References
- 1. This compound CAS#: 83247-73-8 [chemicalbook.com]
- 2. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 3. Angelol G | C20H24O7 | CID 10362168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Angelol M | C20H24O7 | CID 51665956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Angelol B | 83156-04-1 | IDA15604 | Biosynth [biosynth.com]
- 6. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. japer.in [japer.in]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Technical Support Center: Preventing Angelol H Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Angelol H in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments with poorly soluble compounds like this compound.
Troubleshooting Guides
This section addresses specific precipitation problems in a question-and-answer format.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in 100% DMSO to create a concentrated stock solution. When I add this stock to my cell culture medium, a precipitate forms immediately. What is causing this, and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] It occurs when the compound, which is soluble in the organic solvent, becomes insoluble as the solvent is diluted in the aqueous cell culture medium.[2][3] The primary causes and their solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It's essential to determine the maximum soluble concentration by performing a solubility test.[1] |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock directly into a large volume of aqueous media causes a sudden solvent exchange, leading to precipitation.[1][4] | Perform a serial or intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media.[1][5] Add the compound stock dropwise to the full volume of media while gently swirling or vortexing to ensure rapid and even dispersion.[4] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can promote precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][4] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[5][6] This may require preparing a more concentrated stock solution in DMSO. |
Issue 2: this compound Precipitates Over Time During Incubation
Question: My this compound solution was clear when I prepared it, but after incubating it with my cells for several hours, I noticed a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the 37°C incubator can cause temperature cycling, which may decrease the compound's solubility.[7] | Minimize the time culture plates or flasks are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[5][7] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. Sometimes, reducing the serum concentration (if the experimental design allows) can help. |
| pH Shift | The pH of the culture medium can change during incubation, especially if the buffering system is inadequate for the incubator's CO2 concentration. This can affect the solubility of pH-sensitive compounds.[7] | Ensure your medium is properly buffered for the CO2 concentration of your incubator. Phenol red in the medium can serve as a visual indicator of pH stability. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture wells can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1][8] | Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays.[5] This is due to its strong ability to dissolve a wide range of nonpolar compounds and its miscibility with water.[8] However, it is crucial to keep the final concentration of DMSO in your cell culture low (ideally <0.1%) to avoid solvent-induced cytotoxicity.[4][6]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The tolerance for DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[6] For sensitive cell lines, particularly primary cells, it is recommended to stay at or below 0.1%.[4][6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[4]
Q3: Should I filter the media if I see a precipitate?
A3: Filtering the media after a precipitate has formed is generally not recommended. The precipitate is your compound of interest, so filtering it out will reduce its effective concentration in an unquantifiable way, leading to unreliable and non-reproducible experimental results.[1] It is better to address the root cause of the precipitation.
Q4: Will serum in the media help prevent precipitation?
A4: Serum contains proteins, such as albumin, which can bind to hydrophobic compounds and help to solubilize them.[1][5] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum. The specific type and concentration of serum can also influence its solubilizing capacity.
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium without precipitating.
Materials:
-
This compound powder
-
100% DMSO, sterile-filtered
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.[3]
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in 100% DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%.[1] Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours) using a microscope. The highest concentration that remains clear is the approximate kinetic solubility of this compound in your medium.[1]
Protocol 2: Recommended Procedure for Preparing this compound Working Solution
Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium for treating cells.
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mM). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize "solvent shock," first dilute your high-concentration stock in DMSO or a small volume of pre-warmed serum-free medium to create an intermediate concentration (e.g., 1 mM).[4]
-
Prepare the Final Working Solution: While gently vortexing or swirling the pre-warmed complete medium, add a small volume of the stock or intermediate solution dropwise to achieve the desired final concentration.[1][4] For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound working solution.
Caption: Factors contributing to compound precipitation in media.
References
- 1. benchchem.com [benchchem.com]
- 2. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
Angelol H stability issues in long-term experiments
Technical Support Center: Angelol H Stability
Disclaimer: Information regarding a compound specifically named "this compound" is limited. This guide is based on available data for similar coumarin (B35378) compounds, such as Angelol-A, and general principles of chemical stability testing for drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreased activity in a long-term cell-based assay. What could be the cause?
A1: Decreased activity of this compound in long-term experiments can stem from several factors, primarily related to its chemical stability. The compound may be degrading over time under your specific experimental conditions. Key factors influencing the stability of chemical compounds include temperature, pH, light exposure, and the presence of reactive substances in the culture medium.[1][2] It is also possible that the compound is being metabolized by the cells into less active or inactive forms.
Q2: What are the common degradation pathways for compounds like this compound?
A2: Coumarins, the class of compounds to which Angelol-A (a related substance) belongs, can be susceptible to several degradation pathways. These can include:
-
Hydrolysis: The ester or lactone functionalities present in many coumarins can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of oxygen and exposure to light can lead to oxidative degradation.[2]
-
Photodegradation: Many organic molecules are sensitive to light, particularly UV radiation, which can induce chemical reactions leading to degradation.
Identifying the specific degradation products through analytical techniques is crucial for understanding the degradation pathway.[3][4]
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: To monitor the stability of this compound, you should employ a stability-indicating analytical method.[3] High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[4][5] An HPLC method can separate the intact this compound from its potential degradation products, allowing for quantification of the active compound over time.
Troubleshooting Guides
Issue: Inconsistent Results in Long-Term Experiments
Possible Cause 1: Compound Degradation in Solution
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Store stock solutions at a low temperature (e.g., -20°C or -80°C) and protected from light.
-
Perform a time-course stability study of this compound in your specific cell culture medium. Aliquots of the medium containing this compound can be incubated under the same conditions as your experiment and analyzed by HPLC at different time points (e.g., 0, 24, 48, 72 hours) to quantify the remaining concentration of the intact compound.
-
Possible Cause 2: Cellular Metabolism of the Compound
-
Troubleshooting Steps:
-
Analyze cell lysates and culture supernatant for the presence of this compound and potential metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If metabolism is confirmed, consider using a higher initial concentration (if non-toxic) or more frequent dosing to maintain the desired effective concentration.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different storage conditions, as would be determined by a stability study.
| Storage Condition | Time Point | This compound Concentration (% of Initial) | Appearance of Degradation Products (Peak Area %) |
| -20°C in DMSO | 3 Months | 99.5% | < 0.5% |
| 6 Months | 98.9% | < 1.1% | |
| 4°C in PBS (pH 7.4) | 24 Hours | 95.2% | 4.8% |
| 72 Hours | 85.7% | 14.3% | |
| 37°C in Culture Medium | 24 Hours | 88.1% | 11.9% |
| 72 Hours | 65.4% | 34.6% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol outlines a general method for assessing the stability of this compound in a liquid matrix (e.g., cell culture medium).
1. Materials:
- This compound reference standard
- High-purity solvents (e.g., acetonitrile, methanol, water)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Appropriate buffers (e.g., phosphate (B84403) buffer)
2. Method:
- Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to known concentrations in the matrix of interest to create a standard curve.
- Sample Preparation:
- Incubate this compound in the desired matrix (e.g., cell culture medium) under the experimental conditions (e.g., 37°C, 5% CO2).
- At specified time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of the sample.
- Stop any further degradation by freezing the sample immediately or by adding a quenching solution.
- Prepare the sample for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove solid material.
- HPLC Analysis:
- Inject the prepared standards and samples onto the HPLC system.
- Use a suitable mobile phase gradient to separate this compound from its degradation products.
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Quantify the peak area of this compound in the samples.
- Use the standard curve to determine the concentration of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the initial concentration.
Visualizations
Signaling Pathway
Based on studies of the related compound Angelol-A, a potential mechanism of action could involve the modulation of key signaling pathways in cancer cells. Angelol-A has been shown to exert anti-metastatic and anti-angiogenic effects by targeting the miR-29a-3p/MMP2/VEGFA axis, mediated through the ERK pathway.[6] The following diagram illustrates a hypothetical signaling pathway for an Angelol-type compound.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram outlines the workflow for investigating this compound stability issues.
Caption: Workflow for troubleshooting this compound stability.
References
- 1. stemco.org [stemco.org]
- 2. biopharma-asia.com [biopharma-asia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Angelol H Concentration for Cell Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol H and related compounds. The information aims to address common challenges encountered during in vitro cell treatment experiments.
Troubleshooting Guide
Issue 1: Low or No Observed Efficacy of this compound
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing the expected biological effect of this compound on my cells? | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration for your specific cell line and experimental conditions. |
| Incorrect Incubation Time: The treatment duration might be too short for the compound to induce a measurable effect. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Compound Degradation: this compound may be unstable in the culture medium or sensitive to light. | Prepare fresh stock solutions for each experiment. Protect the compound from light by using amber tubes and wrapping plates in foil. Consider the stability of the compound in your specific culture medium over the experiment's duration. | |
| Cell Line Resistance: The target cells may be inherently resistant to this compound's mechanism of action. | Research the specific cell line to understand its resistance mechanisms. Consider using a different, more sensitive cell line to confirm the compound's activity. |
Issue 2: High Cell Cytotoxicity and Off-Target Effects
| Question | Possible Cause | Suggested Solution |
| Why is this compound causing widespread cell death, even at low concentrations? | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a solvent control to assess its effect on cell viability. |
| Supraphysiological Concentration: The concentration of this compound used may be too high, leading to non-specific toxicity. | Refer to published literature for typical concentration ranges of similar compounds. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a concentration range that minimizes non-specific cell death. | |
| Contamination: The this compound stock solution or cell culture may be contaminated. | Use sterile techniques for all procedures. Filter-sterilize the this compound stock solution if possible. Regularly check cell cultures for signs of contamination. |
Issue 3: Inconsistent and Non-Reproducible Results
| Question | Possible Cause | Suggested Solution |
| Why are my experimental results with this compound varying between experiments? | Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can affect their response to treatment. | Use cells within a consistent passage number range. Seed cells at a uniform density for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in Compound Preparation: Inconsistent preparation of this compound stock and working solutions. | Prepare a large, single batch of stock solution for a series of experiments. Aliquot and store it properly to avoid repeated freeze-thaw cycles. Use calibrated pipettes for accurate dilutions. | |
| Experimental Conditions: Minor variations in incubation conditions (temperature, CO2 levels, humidity) can impact results. | Maintain and monitor incubator conditions carefully. Ensure all experimental plates are treated and processed uniformly. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in cell culture experiments?
A1: Based on studies with related compounds like Xanthoangelol, a good starting point for a dose-response experiment would be to test a broad range of concentrations, for instance, from 1 µM to 100 µM. It is crucial to perform a literature search for similar compounds and your specific cell line to refine this range.
Q2: How should I dissolve and store this compound?
A2: this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What control groups should I include in my experiments?
A3: It is essential to include the following controls:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to ensure that the observed effects are due to the compound and not the solvent.
Q4: What assays can I use to determine the optimal concentration of this compound?
A4: Several assays can be used to assess the effect of this compound and determine its optimal concentration:
-
Cytotoxicity/Viability Assays: Assays like MTT, MTS, or WST-1 measure metabolic activity, which correlates with cell viability. LDH release assays measure membrane integrity.[1][2] These help determine the concentration at which the compound becomes toxic.
-
Apoptosis Assays: To determine if this compound induces programmed cell death, you can use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or Western blotting for caspase-3 cleavage.[3]
-
Functional Assays: Depending on the expected effect of this compound, you can use specific functional assays such as cell migration assays, colony formation assays, or cell cycle analysis.[4][5]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line X
| This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | Apoptosis (%) (Annexin V/PI) |
| 0 (Vehicle Control) | 100 ± 5.2 | 3.1 ± 0.8 |
| 1 | 95.3 ± 4.8 | 4.5 ± 1.1 |
| 10 | 72.1 ± 6.1 | 15.2 ± 2.3 |
| 25 | 51.5 ± 5.5 | 35.8 ± 4.1 |
| 50 | 28.9 ± 3.9 | 62.4 ± 5.7 |
| 100 | 10.2 ± 2.1 | 85.1 ± 6.2 |
Note: This table presents example data and should be replaced with actual experimental results.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the determined time. Include appropriate controls.
-
After treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for this compound Experiments.
Caption: Potential Signaling Pathways Modulated by Angelol Compounds.[3][4][6]
References
- 1. Cytotoxicity tests on eye drop preparations by LDH release assay in human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 3. Xanthoangelol, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-O-Angeloylenolin induces apoptosis through a mitochondrial/caspase and NF-kappaB pathway in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Angelol H
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Angelol H, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important in HPLC analysis?
This compound is a natural coumarin (B35378) derivative with the chemical formula C₂₀H₂₄O₇.[1][2][3][4] Accurate and precise quantification of this compound is critical in research and drug development. Peak tailing, a common chromatographic issue where a peak is asymmetrical with a trailing edge, can significantly compromise the accuracy of integration, reduce resolution from nearby peaks, and affect the overall reproducibility of the analytical method.[5][6]
Q2: What are the most likely causes of peak tailing specifically for this compound?
Based on its chemical structure, which contains multiple hydroxyl (-OH) groups, the primary cause of peak tailing for this compound is likely due to secondary interactions with the stationary phase.[7] Specifically, these hydroxyl groups can interact with active silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[6][8] This interaction can lead to a secondary, undesirable retention mechanism that results in a tailed peak shape. Other general causes of peak tailing can include issues with the mobile phase, column condition, or the HPLC system itself.[5]
Q3: I am observing peak tailing for this compound. What is the first thing I should check?
A systematic approach is crucial for effective troubleshooting. Begin by evaluating the potential for secondary interactions between this compound and the HPLC column. This is often the most significant contributor to peak tailing for compounds with multiple hydroxyl groups. The following troubleshooting guide provides a step-by-step workflow to identify and resolve the issue.
Troubleshooting Guide: Resolving this compound Peak Tailing
This guide will walk you through a logical sequence of steps to diagnose and fix peak tailing issues with this compound.
Step 1: Diagnose the Source of Peak Tailing
The first step is to determine if the peak tailing is specific to this compound or a general system issue.
Workflow for Diagnosing Peak Tailing Source
Caption: Diagnostic workflow to differentiate between system-related and compound-specific causes of peak tailing.
If the neutral compound exhibits good peak shape, the tailing is likely specific to this compound and its interaction with the stationary phase. Proceed to Step 2. If the neutral compound also tails, investigate general HPLC system issues such as excessive tubing length, loose fittings, or column degradation.
Step 2: Mitigate Secondary Interactions
Given this compound's structure, secondary interactions with the silica (B1680970) stationary phase are a primary suspect. Here’s how to address them:
Q: How can I reduce the interaction between this compound's hydroxyl groups and the column's silanol groups?
There are several effective strategies:
-
Mobile Phase Modification: The addition of a mobile phase modifier can help to mask the active silanol sites on the stationary phase.
-
Column Selection: Using a column with a less active or shielded stationary phase can prevent these interactions from occurring.
-
pH Adjustment: While this compound has a high predicted pKa of ~13.5, making its hydroxyl groups unlikely to deprotonate in typical reversed-phase conditions, the mobile phase pH can influence the ionization state of the silanol groups on the column.[9]
Troubleshooting Workflow for Secondary Interactions
Caption: Step-by-step approach to reducing secondary interactions causing peak tailing.
Step 3: General HPLC System and Method Optimization
If the above steps do not fully resolve the peak tailing, consider these general optimization strategies:
Q: Could my sample injection or mobile phase composition be the problem?
Yes, these factors can also contribute to peak tailing.
-
Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[5] Try reducing the injection volume or diluting the sample.
-
Mobile Phase Composition: Ensure the mobile phase components are miscible and properly degassed. For coumarin derivatives, a mobile phase of methanol (B129727) and water with a formic acid modifier is often a good starting point.[10]
Summary of Troubleshooting Strategies and Expected Outcomes
| Troubleshooting Action | Potential Cause Addressed | Expected Outcome on Peak Tailing |
| Inject a neutral compound | Differentiating system vs. compound-specific issues | If neutral peak is symmetrical, tailing is likely due to this compound's chemistry. |
| Add triethylamine (B128534) (0.1%) to mobile phase | Secondary interactions with silanol groups | Significant improvement in peak symmetry. |
| Lower mobile phase pH to 2.5-3.0 | Ionization of silanol groups | Improvement in peak symmetry. |
| Use an end-capped or hybrid particle column | Active silanol sites on the stationary phase | Greatly reduced or eliminated peak tailing. |
| Dissolve sample in mobile phase | Sample solvent mismatch | Improved peak shape, especially for early eluting peaks. |
| Reduce injection volume/concentration | Column overload | Sharper, more symmetrical peaks. |
Experimental Protocols
General HPLC Method for Coumarin Derivatives
This is a general starting method that can be adapted for this compound analysis. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). An end-capped column is recommended to minimize silanol interactions.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile or Methanol
-
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for this compound (a wavelength scan of the compound will determine the optimal value).
-
Injection Volume: 5-10 µL
Protocol for Mobile Phase pH Adjustment
-
Prepare the aqueous component of the mobile phase (e.g., water with 0.1% formic acid).
-
Use a calibrated pH meter to measure the pH.
-
Adjust the pH downwards by adding small increments of a concentrated acid (e.g., formic acid or phosphoric acid).
-
Once the desired pH is reached, mix the aqueous component with the organic modifier.
-
Always filter and degas the mobile phase before use.
By following this structured troubleshooting guide, researchers can effectively diagnose and resolve HPLC peak tailing issues for this compound, leading to more accurate and reliable analytical results.
References
- 1. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 2. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Angelol B | 83156-04-1 | IDA15604 | Biosynth [biosynth.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Angelol M | C20H24O7 | CID 51665956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. This compound CAS#: 83247-73-8 [chemicalbook.com]
- 10. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence in Imaging Experiments Involving Angelol H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in imaging experiments, particularly those involving the natural compound Angelol H. While this compound, a coumarin (B35378) compound isolated from plants of the Angelica genus, is not known to be a direct source of autofluorescence, its use in cellular and tissue-based assays often coincides with endogenous and process-induced fluorescence that can obscure specific signals.[1][2][3] This guide will help you identify the sources of autofluorescence and provide actionable protocols to minimize its impact on your research.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[4][5] This phenomenon can be a significant problem in fluorescence microscopy as it can mask the signal from your specific fluorescent labels (e.g., fluorescently-tagged antibodies or probes), making it difficult to distinguish the target signal from background noise.[6][7] When studying the effects of compounds like this compound, high autofluorescence can lead to inaccurate interpretations of protein localization, expression levels, and cellular dynamics.
Q2: Is this compound itself causing the autofluorescence I'm observing?
Currently, there is no scientific evidence to suggest that this compound is inherently autofluorescent or directly induces autofluorescence in biological samples. The observed background fluorescence in your experiments is more likely to originate from endogenous cellular components or from the sample preparation process itself.
Q3: What are the common sources of autofluorescence in my samples?
Autofluorescence can arise from several sources within your biological samples and experimental workflow:
-
Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce. These include:
-
Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major contributors to cellular autofluorescence, typically in the green-yellow spectral range.[8][9][10]
-
Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, are significant sources of autofluorescence, often in the blue-green range.[8][10][11]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.[4][5]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[5][12]
-
-
Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent byproducts by reacting with amines in the tissue.[5][12] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[13]
Q4: How can I determine the source of the high background fluorescence in my experiment?
A systematic approach is essential to pinpoint the source of high background. The first and most critical step is to include proper controls.
-
Unstained Control: Prepare a sample that goes through all the experimental steps (including fixation and any treatments with this compound) but without the addition of any fluorescent labels (e.g., primary and secondary antibodies).
-
Secondary Antibody Only Control: This control helps to identify any non-specific binding of your secondary antibody.
By imaging these controls using the same settings as your fully stained samples, you can differentiate between autofluorescence (signal present in the unstained control) and non-specific antibody binding.[14][15]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Autofluorescence
This guide provides a logical workflow to identify and address autofluorescence.
Figure 1. A flowchart outlining the systematic steps to diagnose and address high background fluorescence.
Guide 2: Strategies for Reducing Autofluorescence
Once autofluorescence is identified as the primary issue, several strategies can be employed to mitigate its effects.
Figure 2. An overview of the main strategies and specific techniques for reducing autofluorescence.
Data Presentation
Table 1: Spectral Characteristics of Common Endogenous Fluorophores
This table summarizes the approximate excitation and emission maxima of common sources of autofluorescence. Using fluorophores with emission spectra that do not overlap with these ranges can significantly improve your signal-to-noise ratio.
| Endogenous Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | 330 - 340 | 390 - 460 | Extracellular matrix |
| Elastin | 325 - 350 | 400 - 520 | Extracellular matrix |
| NADH | ~340 | ~460 | Cytoplasm, Mitochondria |
| FAD (Flavins) | ~450 | ~525 | Mitochondria |
| Lipofuscin | Broad (UV to green) | Broad (Green to red) | Lysosomes (aging cells) |
Note: These values can vary depending on the chemical environment and tissue type.[9][10][11][16][17]
Table 2: Effectiveness of Common Autofluorescence Quenching Methods
The success of quenching methods can depend on the source of autofluorescence and the tissue type.
| Quenching Method | Target Autofluorescence | Reported Effectiveness | Potential Drawbacks |
| Sodium Borohydride | Aldehyde-induced | Moderate to High | Can damage tissue; variable success reported.[13][18][19] |
| Sudan Black B | Lipofuscin, General | High | Can introduce background in red/far-red channels.[4][20][21][22] |
| Commercial Kits (e.g., TrueBlack™) | Lipofuscin, General | High | Can have slight quenching of fluorescent dyes.[4][22] |
| UV Photobleaching | General | Moderate | Can damage tissue and epitopes; may not be universally effective.[23][24][25] |
| Copper Sulfate | General | Moderate | Variable success rates.[18][26] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[18][27]
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol (B145695) series to distilled water.
-
Antigen Retrieval: Perform antigen retrieval if required for your antibody.
-
Prepare Quenching Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.
-
Incubation: Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature. You may observe bubbling, which is normal.[19]
-
Washing: Thoroughly wash the sections three times for 5 minutes each with PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol, starting with the blocking step.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is particularly useful for tissues with high lipofuscin content, such as neuronal tissue.[20][21][22]
-
Complete Staining Protocol: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B, followed by several washes in PBS.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This method uses high-intensity light to destroy fluorescent molecules before labeling.[6][23][24]
-
Sample Preparation: Prepare your tissue sections on slides as you would for staining.
-
Photobleaching: Expose the sections to a broad-spectrum, high-intensity light source (e.g., a fluorescent lamp in a light box or an LED array) for several hours to overnight. The optimal time will need to be determined empirically.
-
Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.
Protocol 4: Spectral Unmixing for Autofluorescence Removal
This is an advanced imaging technique that separates the spectral profiles of your fluorophores from the autofluorescence spectrum.[28][29][30][31][32]
-
Acquire a Reference Spectrum for Autofluorescence: On an unstained tissue section, acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of the autofluorescence.
-
Acquire Reference Spectra for Your Fluorophores: For each fluorophore in your experiment, prepare a singly-labeled sample and acquire its emission spectrum.
-
Image Your Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: Using the imaging software, apply a linear unmixing algorithm. The software will use the reference spectra to computationally separate the signals from each fluorophore and the autofluorescence, generating a "clean" image with the autofluorescence signal removed.[32]
References
- 1. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. m.youtube.com [m.youtube.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. cambridge.org [cambridge.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Autofluorescence Quenching | Visikol [visikol.com]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oraclebio.com [oraclebio.com]
- 27. benchchem.com [benchchem.com]
- 28. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 29. bio-rad.com [bio-rad.com]
- 30. spiedigitallibrary.org [spiedigitallibrary.org]
- 31. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Controlling for Angelol H Degradation in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angelol H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a natural coumarin (B35378) compound.[1] Like many coumarins, its chemical structure is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable assay results. Factors such as pH, light exposure, and temperature can significantly impact its stability.[2]
Q2: What are the primary degradation pathways for coumarins like this compound?
A2: Coumarins can degrade through several pathways, including:
-
Hydrolysis: The lactone ring in the coumarin core is susceptible to hydrolysis, particularly under basic pH conditions, which opens the ring structure.[2]
-
Photodegradation: Many coumarins are photosensitive and can undergo degradation upon exposure to light, especially UV light.[3][4] This can involve dimerization or other structural changes.
-
Oxidation: In the presence of oxygen, coumarins can undergo oxidative degradation, which may be accelerated under alkaline conditions.[5]
Q3: How can I minimize this compound degradation during storage?
A3: To ensure the stability of this compound stock solutions, it is recommended to:
-
Store in a cool, dark place: Refrigeration at 2-8°C is advisable for long-term storage.[2]
-
Use amber vials or light-blocking containers: This protects the compound from light exposure.[1][6]
-
Prepare fresh solutions: Whenever possible, prepare solutions on the same day of use to minimize degradation over time.[4]
-
Choose an appropriate solvent: DMSO is a common solvent for coumarins.[1] Ensure this compound is fully dissolved and stable in the chosen solvent for the intended storage duration.
Q4: Can this compound interfere with common bioassays?
A4: Yes, coumarin compounds like this compound have the potential to interfere with certain assays:
-
MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[7][8][9] It is crucial to include a cell-free control with this compound and the MTT reagent to test for this.
-
Fluorescence-Based Assays: Coumarins are often fluorescent themselves, which can lead to high background signals or quenching effects in fluorescence-based assays.[3][10][] Careful selection of excitation and emission wavelengths is necessary to minimize interference.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Solutions:
| Solution | Detailed Protocol |
| pH Monitoring and Control | The pH of cell culture media can become more alkaline over time, accelerating the hydrolysis of the coumarin lactone ring.[2] Monitor the pH of your media during the experiment. If necessary, use buffered media or adjust the pH to a neutral or slightly acidic range if compatible with your cells. |
| Minimize Light Exposure | Protect your cell culture plates from direct light exposure by covering them with aluminum foil or using plates with opaque walls.[1] Work in a dimly lit environment when handling the compound and plates. |
| Use of Antioxidants | Consider adding a low, non-toxic concentration of an antioxidant like ascorbic acid to the culture medium to mitigate oxidative degradation.[3] Always perform a control experiment to ensure the antioxidant itself does not affect your experimental outcome. |
| Fresh Preparation | Prepare fresh dilutions of this compound from a stock solution immediately before adding them to the cells.[4] |
Issue 2: High background or unexpected results in fluorescence-based assays.
Possible Cause: Intrinsic fluorescence of this compound or its degradation products.
Solutions:
| Solution | Detailed Protocol |
| Spectral Scanning | Perform a fluorescence scan of this compound at the concentrations used in your assay to determine its excitation and emission maxima. This will help you choose assay fluorophores with non-overlapping spectra. |
| Wavelength Selection | If possible, use red-shifted fluorophores in your assay, as coumarins typically fluoresce in the blue-green region. This can help to minimize spectral overlap and interference.[] |
| Blank Controls | Always include wells with this compound in the assay buffer without the fluorescent probe to measure its background fluorescence. Subtract this value from your experimental readings. |
| Fluorescence Quenching Check | Test for potential fluorescence quenching by incubating your fluorescent probe with increasing concentrations of this compound and measuring the fluorescence intensity.[3][10] |
Issue 3: Suspected degradation of this compound during sample analysis (e.g., HPLC, LC-MS).
Possible Cause: On-column degradation or instability in the mobile phase.
Solutions:
| Solution | Detailed Protocol |
| Mobile Phase pH | The pH of the mobile phase can influence the stability of coumarins during chromatographic separation. If degradation is suspected, try adjusting the mobile phase to a slightly acidic pH, which can help to stabilize the lactone ring.[12] |
| Temperature Control | Run the HPLC column at a controlled, lower temperature to minimize on-column thermal degradation. |
| Rapid Analysis | Analyze samples as quickly as possible after preparation to reduce the time the compound spends in solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
Objective: To quantify the degradation of this compound upon exposure to light.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare two identical sets of dilutions of the stock solution in your experimental buffer (e.g., PBS, cell culture medium).
-
Wrap one set of dilutions completely in aluminum foil to serve as the dark control.
-
Expose the "light-exposed" set to a controlled light source (e.g., a UV lamp at a specific wavelength or ambient laboratory light) for defined periods (e.g., 0, 15, 30, 60, 120 minutes). Keep the dark control set under the same temperature conditions.
-
At each time point, analyze the concentration of this compound in both the light-exposed and dark control samples using a validated HPLC-UV method.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Time (minutes) | % this compound Remaining (Light-Exposed) | % this compound Remaining (Dark Control) |
| 0 | 100 | 100 |
| 15 | 85 | 99 |
| 30 | 72 | 98 |
| 60 | 55 | 97 |
| 120 | 38 | 96 |
Protocol 2: Evaluation of this compound pH Stability
Objective: To determine the rate of this compound degradation at different pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of this compound and dilute it into each of the prepared buffers to the final experimental concentration.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of this compound using HPLC-UV.
-
Calculate the half-life (t½) of this compound at each pH.
Data Presentation:
| pH | Half-life (t½) of this compound (hours) |
| 4.0 | > 48 |
| 7.0 | 24.5 |
| 9.0 | 3.2 |
Signaling Pathways and Experimental Workflows
Based on studies of structurally related coumarin compounds, this compound may modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Below are diagrams of these pathways and a suggested workflow for investigating the effects of this compound.
References
- 1. Item - Coumarin fluorescence dequenching assay. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (Open Access) Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982 (1983) | G. Jones | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of Angelol H and Angelol A: A Review of Biological Activities
A comprehensive comparison of the biological activities of Angelol H and Angelol A is not possible at this time due to a lack of available scientific literature and experimental data on these specific compounds.
Extensive searches of scientific databases and research publications did not yield any specific information on compounds identified as "this compound" or "Angelol A." Consequently, no data is available to populate a comparative analysis of their biological activities, including quantitative data on efficacy, detailed experimental protocols, or established signaling pathways.
While research on compounds from the Angelica genus has revealed a variety of bioactive molecules with potential therapeutic applications, the specific angelol derivatives "H" and "A" are not described in the currently accessible scientific literature. It is possible that these are novel or proprietary compounds with research data that is not yet in the public domain, or alternatively, they may be referred to by different chemical names.
To facilitate a comparative analysis, further information would be required, including:
-
Chemical structures: The precise chemical structures of this compound and Angelol A are necessary to understand their potential mechanisms of action and to search for related compounds.
-
Source of the compounds: Knowing the plant, fungal, or synthetic origin of these compounds would aid in searching for relevant research.
-
Preliminary research data: Any existing in-house or unpublished data on the biological effects of this compound and Angelol A would be essential to initiate a comparison.
Without this foundational information, a guide that meets the core requirements of data presentation, experimental protocol documentation, and signaling pathway visualization cannot be accurately or responsibly generated.
Researchers, scientists, and drug development professionals interested in the comparative biological activities of novel compounds are encouraged to first ensure that foundational data is available in the public scientific domain or to provide the necessary proprietary data for such a comparative analysis to be conducted.
A Comparative Mechanistic Analysis: Angelol H versus Imperatorin
A comprehensive review of the available scientific literature reveals a significant disparity in the understanding of the mechanisms of action for Angelol H and imperatorin (B1671801). While imperatorin has been the subject of numerous studies elucidating its molecular pathways, research on this compound is notably scarce, precluding a direct comparative analysis at this time.
This guide, therefore, will focus on presenting a detailed account of the well-documented mechanism of action of imperatorin, a naturally occurring furanocoumarin with demonstrated anti-inflammatory and anti-cancer properties. We will also briefly touch upon the limited information available for this compound and highlight the need for further investigation into its biological activities.
This compound: An Uncharacterized Compound
This compound is a natural compound isolated from the plant Angelica pubescens. Its chemical formula is C₂₀H₂₄O₇ and it has a molecular weight of 376.4 g/mol . Beyond this basic chemical information, there is a significant lack of published research detailing its mechanism of action in any biological system. Without experimental data on its molecular targets and effects on cellular signaling pathways, a comparison with imperatorin is not feasible.
Imperatorin: A Multifaceted Mechanism of Action
Imperatorin has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily impacting inflammation and cancer progression. Its mechanisms are complex and involve the regulation of transcription factors, protein kinases, and inflammatory mediators.
Anti-inflammatory Effects
Imperatorin's anti-inflammatory properties are largely attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes.
Imperatorin has been observed to inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα degradation, imperatorin blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3]
Furthermore, imperatorin has been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which also plays a significant role in inflammation.[3][4][5] Specifically, it can reduce the phosphorylation of key MAPK proteins like ERK1/2, JNK, and p38.[4][6]
Anti-cancer Activity
The anti-cancer effects of imperatorin are multifaceted, involving the inhibition of cell proliferation, angiogenesis (the formation of new blood vessels), and the induction of apoptosis (programmed cell death).
A key target in its anti-cancer mechanism is HIF-1α (Hypoxia-Inducible Factor 1-alpha) , a transcription factor that plays a central role in tumor survival and angiogenesis under hypoxic (low oxygen) conditions.[6] Imperatorin has been shown to inhibit the synthesis of HIF-1α protein by downregulating the mTOR/p70S6K/4E-BP1 and MAPK pathways .[6] This leads to a decrease in the expression of HIF-1α target genes, such as VEGF (Vascular Endothelial Growth Factor), which is a potent stimulator of angiogenesis.[6][7]
Imperatorin can also induce apoptosis in cancer cells.[8] Studies have shown that it can activate caspase-3, a key executioner caspase in the apoptotic cascade.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of imperatorin.
Table 1: Effect of Imperatorin on Pro-inflammatory Cytokine Expression
| Cell Line/Model | Treatment | Concentration | Effect | Reference |
| RAW 264.7 macrophages | LPS + Imperatorin | 55.5, 111, 222 µM | Dose-dependent decrease in TNF-α, IL-6, and IL-1β mRNA levels | [1] |
| Arthritic FLS cells | TNF-α + Imperatorin | 10, 20, 40 µM | Significant reduction in IL-1β, TNFα, IL-6, and IL-8 mRNA levels | [3] |
| ox-LDL-induced VSMCs | ox-LDL + Imperatorin | 10, 20, 40 µM | Attenuated elevation of TNF-α, IL-6, and MCP-1 | [4] |
Table 2: Effect of Imperatorin on Cell Viability and HIF-1α Activity
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT116 | MTT Assay | 1 - 100 µM | Dose-dependent decrease in cell viability | [6] |
| HCT116 | HIF-1α reporter assay | 1 - 100 µM | Potent inhibition of hypoxia-induced HIF-1 activation | [6] |
| HeLa, Hep3B | HIF-1α reporter assay | 1 - 100 µM | Potent inhibition of hypoxia-induced HIF-1 activation | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature on imperatorin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HCT116, RAW 264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1][6][9]
-
Treatment: Treat the cells with various concentrations of imperatorin (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1][6][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10] Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, IκBα, HIF-1α) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Blocking: Block the wells with a blocking buffer to prevent non-specific binding.
-
Sample/Standard Addition: Add cell culture supernatants or standards to the wells and incubate.[3]
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by imperatorin.
Caption: Imperatorin inhibits the NF-κB signaling pathway.
Caption: Imperatorin inhibits HIF-1α via MAPK and mTOR pathways.
Conclusion and Future Directions
To enable a meaningful comparison and to unlock the potential therapeutic applications of this compound, dedicated research into its molecular mechanisms is imperative. Future studies should aim to identify its cellular targets, elucidate its impact on key signaling cascades, and provide quantitative data on its biological effects. Such research would not only contribute to our fundamental understanding of this natural compound but also pave the way for its potential development as a therapeutic agent.
References
- 1. 6-O-Angeloylenolin induces apoptosis through a mitochondrial/caspase and NF-kappaB pathway in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lemon - Wikipedia [en.wikipedia.org]
- 8. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound-based population survey for abdominal cystic echinococcosis in Albania: Results from the NDTND project | PLOS Neglected Tropical Diseases [journals.plos.org]
Confirming the Molecular Target of Angelol H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for researchers aiming to confirm the molecular target of Angelol H, a natural coumarin (B35378) with known anti-inflammatory and anti-cancer properties. Due to the current lack of definitive experimental validation for this compound's direct molecular target, this document hypothesizes Protein Kinase C (PKC) as a primary candidate based on evidence from the structurally similar compound, ingenol-3-angelate (I3A). We present a roadmap for experimental validation, comparing the known activities of I3A with the yet-to-be-determined activities of this compound.
Introduction to this compound and its Putative Target
This compound is a natural product isolated from plants of the Angelica genus.[1][2] While its therapeutic potential is recognized, its precise molecular mechanism of action remains to be fully elucidated.[3] Based on studies of other angelic acid derivatives, such as ingenol-3-angelate (I3A), we propose that this compound may exert its biological effects through the modulation of Protein Kinase C (PKC) isoforms.[1][4][5] PKC is a family of serine/threonine kinases that are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer.[5]
This guide outlines the necessary experimental approaches to test the hypothesis that this compound targets PKC and its downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and NF-κB pathways.
Comparative Data on this compound and Alternatives
The following table summarizes the available data for the comparator compound, ingenol-3-angelate, and outlines the data that needs to be generated for this compound to confirm its molecular target.
Table 1: Comparative Analysis of this compound and Ingenol-3-Angelate (I3A)
| Parameter | Ingenol-3-Angelate (I3A) / PEP005 | This compound |
| Molecular Target | Protein Kinase C (PKC) isoforms (α, δ, ε)[4][6] | Hypothesized: Protein Kinase C (PKC) |
| Cellular Activity | ||
| Cell Viability (IC50) | ~38 µM (A2058 melanoma cells), ~46 µM (HT144 melanoma cells)[6] | Data required |
| Biochemical Activity | ||
| PKC Kinase Activity | Modulates PKC activity; lower than Phorbol 12-myristate 13-acetate (PMA)[4] | Data required |
| Signaling Pathway Modulation | ||
| ERK Phosphorylation | Increased phosphorylation of ERK1/2[1] | Data required |
| NF-κB Activation | Inhibition of p65 phosphorylation and nuclear translocation[6] | Data required |
Experimental Protocols for Target Validation
To validate PKC as the molecular target of this compound, a series of biochemical and cell-based assays are required. The following are detailed protocols for key experiments.
Protein Kinase C (PKC) Kinase Activity Assay
This assay will determine if this compound directly modulates the enzymatic activity of PKC isoforms.
Principle: A specific peptide substrate for PKC is immobilized on a microplate. The kinase reaction is initiated by adding the PKC enzyme and ATP. The extent of substrate phosphorylation is then quantified using a phospho-specific antibody, typically detected with a secondary antibody conjugated to an enzyme like HRP.[7]
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[7]
-
Purified recombinant PKC isoforms (α, δ, ε)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Staurosporine as a general kinase inhibitor (negative control)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound, PMA, and staurosporine.
-
Add the PKC substrate-coated microplate wells.
-
Add the respective PKC isoform to each well.
-
Add the test compounds (this compound, PMA, staurosporine) or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature.
-
Stop the reaction and wash the wells.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody and incubate.
-
Wash and add TMB substrate.
-
Stop the reaction with an acid stop solution and measure the absorbance at 450 nm.[7]
Western Blot for ERK1/2 Phosphorylation
This experiment will assess if this compound affects the downstream MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.
Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[8][9]
Materials:
-
Cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
This compound
-
Positive control (e.g., PMA or Epidermal Growth Factor)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound or controls for a specified time (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[9]
NF-κB Activation Assay (p65 Nuclear Translocation)
This assay will determine if this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.
Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), p65 is phosphorylated and translocates to the nucleus. This translocation can be visualized by immunofluorescence microscopy or quantified by western blotting of nuclear and cytoplasmic fractions.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or HeLa)
-
This compound
-
TNF-α or Lipopolysaccharide (LPS) as a stimulant
-
Nuclear and cytoplasmic extraction kit
-
Western blot materials (as described above) with primary antibodies against p65 and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
Procedure (via Western Blot):
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for 30 minutes.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Perform western blotting on both fractions, probing for p65.
-
Normalize the p65 signal to the respective loading controls for each fraction. A decrease in nuclear p65 with this compound treatment would indicate inhibition of NF-κB activation.[10]
Visualizing the Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of this compound and the general workflow for its target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices – Oriental Journal of Chemistry [orientjchem.org]
- 3. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Multiplexed Ion Beam Imaging Studies in Triple-Negative Breast Cancer: A Comparative Guide
A comprehensive review of the foundational research on the tumor microenvironment in triple-negative breast cancer by the Angelo Lab and the current landscape of its independent verification.
In response to a request for an independent verification of studies by "Angelol H," investigations suggest the query likely refers to the work of Dr. Michael Angelo of Stanford University, a key figure in the development of Multiplexed Ion Beam Imaging by Time-of-Flight (MIBI-TOF). This guide focuses on a seminal publication from his laboratory and examines the extent of its independent verification by the broader scientific community.
A pivotal study from the Angelo Lab, "A Structured Tumor-Immune Microenvironment in Triple Negative Breast Cancer Revealed by Multiplexed Ion Beam Imaging" by Keren et al. (2018), published in Cell, established a foundational methodology for high-dimensional in-situ analysis of the tumor microenvironment.[1][2] This work has been instrumental in demonstrating the capabilities of MIBI-TOF to reveal complex cellular and spatial relationships within tumors.
However, a comprehensive search of the current scientific literature reveals a notable absence of direct, independent studies that replicate the specific findings of the Keren et al. (2018) paper in a cohort of triple-negative breast cancer (TNBC) patients using MIBI-TOF. While the technology is being adopted, the direct validation of these specific biological findings by an independent research group has not yet been formally published. This underscores the cutting-edge nature of the technology and the time it takes for such novel methods to be widely implemented and for their initial findings to be independently verified.
This guide, therefore, provides a detailed overview of the original Angelo Lab study, presenting its experimental data and protocols to serve as a benchmark for future independent verification efforts.
Comparative Data on Tumor-Immune Microenvironment in TNBC
The following tables summarize key quantitative findings from the Keren et al. (2018) study, which characterized the cellular composition and spatial organization of the tumor-immune microenvironment in a cohort of 41 triple-negative breast cancer patients.
Table 1: Cellular Composition of the Tumor Microenvironment in TNBC
| Cell Type | Mean Frequency (%) | Standard Deviation (%) |
| Tumor Cells | 65.2 | 18.5 |
| T Cells (CD3+) | 10.8 | 9.2 |
| B Cells (CD20+) | 2.5 | 3.1 |
| Macrophages (CD68+) | 8.7 | 6.4 |
| Endothelial Cells (CD31+) | 3.1 | 2.5 |
| Fibroblasts (FAP+) | 9.7 | 7.9 |
Data extracted from Keren et al., Cell, 2018.
Table 2: Spatial Organization of Immune Cells in Relation to Tumors
| Spatial Phenotype | Patient Cohort (%) | Key Characteristics |
| Immune-Mixed | 41.5 | High degree of intermixing between tumor and immune cells. |
| Immune-Compartmentalized | 58.5 | Clear spatial separation between tumor and immune cell compartments. |
Data extracted from Keren et al., Cell, 2018.
Experimental Protocols
The following section details the key experimental methodologies employed in the Keren et al. (2018) study for MIBI-TOF analysis of TNBC tissues.
Tissue Preparation and Antibody Staining
Formalin-fixed, paraffin-embedded (FFPE) tissue sections from 41 TNBC patients were utilized. The tissue sections were deparaffinized and rehydrated through a series of ethanol (B145695) washes. Antigen retrieval was performed to unmask epitopes. The sections were then incubated with a cocktail of 36 metal-isotope-labeled primary antibodies targeting various cell lineage, functional, and structural proteins.
MIBI-TOF Data Acquisition
The stained tissue sections were imaged using a MIBI-TOF instrument. A primary ion beam was rastered across the tissue, liberating secondary ions from the metal tags on the antibodies. The time-of-flight mass spectrometer then separated these ions based on their mass-to-charge ratio, allowing for the simultaneous detection of dozens of proteins at subcellular resolution.
Image Processing and Data Analysis
The raw MIBI-TOF data was processed to generate multi-channel images. A deep-learning-based algorithm was used for cell segmentation to identify individual cells. The mean intensity of each protein marker was quantified for each cell. This single-cell data was then used for cell population identification, frequency analysis, and spatial analysis to characterize the tumor-immune microenvironment.
Visualizing the MIBI-TOF Workflow and Findings
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual findings of the Keren et al. (2018) study.
References
Angelol H and its Synthetic Analogues: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Angelol H, a natural coumarin (B35378) found in various Angelica species, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the reported biological activities of this compound and related compounds. Due to a lack of publicly available data on synthetic analogues of this compound, this guide will focus on comparing its known activities with those of closely related natural coumarins, providing a framework for future research and development of synthetic derivatives.
Data Presentation: Comparative Biological Activities
Quantitative data on the specific biological activities of this compound is limited in the current scientific literature. However, studies on closely related angelol-type coumarins, such as Angelol A, provide valuable insights into the potential efficacy of this compound class. The following table summarizes the available data for Angelol A, which can serve as a reference for predicting the potential activity of this compound and for designing future synthetic analogues.
| Compound | Biological Activity | Cell Line(s) | Key Findings | IC50/EC50 | Reference |
| Angelol A | Anti-metastatic | Human cervical cancer cells (HeLa, SiHa, CaSki) | Inhibited cell migration and invasion. | Not reported | [1] |
| Anti-angiogenic | Human umbilical vein endothelial cells (HUVECs) | Inhibited tube formation. | Not reported | [1] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values are crucial metrics for comparing the potency of compounds. The absence of such data for this compound highlights a significant gap in the current research landscape. Future studies should prioritize determining these values for this compound and any newly synthesized analogues across a range of cancer cell lines and inflammatory models.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are standard protocols that can be employed to evaluate the biological activities of this compound and its synthetic analogues.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogues for 24-72 hours.
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.
-
Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound or its analogues for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the anti-angiogenic potential of a compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Matrigel Preparation: A basement membrane matrix (Matrigel) is coated onto 96-well plates and allowed to polymerize.
-
Treatment and Seeding: HUVECs are treated with various concentrations of this compound or its analogues and then seeded onto the Matrigel-coated plates.
-
Incubation and Visualization: The plates are incubated for 6-12 hours to allow for the formation of tube-like structures. The networks are then visualized and photographed using a microscope.
-
Quantification: The degree of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for targeted drug development. Based on studies of the related compound Angelol A, the ERK/miR-29a-3p/MMP2/VEGFA axis is a potential pathway of interest for its anti-cancer effects.
Proposed Signaling Pathway for Angelol-type Coumarins in Cancer
The following diagram illustrates the proposed signaling pathway through which Angelol A exerts its anti-metastatic and anti-angiogenic effects. It is hypothesized that this compound may act through a similar mechanism.
Caption: Proposed signaling cascade for Angelol-type coumarins.
General Experimental Workflow for Activity Screening
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogues.
Caption: Workflow for synthesis and evaluation of this compound analogues.
Conclusion and Future Directions
Future research should focus on:
-
Synthesis of a diverse library of this compound analogues to establish a clear structure-activity relationship.
-
Comprehensive in vitro screening of this compound and its analogues against a panel of cancer cell lines and in various inflammatory and neurodegenerative models to determine their IC50/EC50 values.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies using animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising compounds.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
